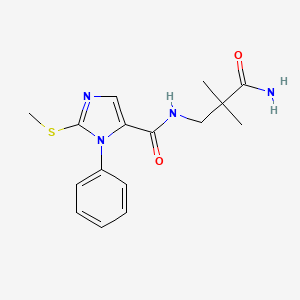
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide, also known as PCP-4, is a chemical compound that belongs to the class of arylcyclohexylamines. It has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. PCP-4 has been synthesized using different methods, and its application in scientific research has provided valuable insights into the functioning of the nervous system.
Mechanism of Action
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide acts as a non-competitive antagonist at the NMDA receptor, preventing the influx of calcium ions into the neuron. This results in the inhibition of glutamate-mediated neurotransmission and the disruption of normal neuronal activity. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide also acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synapse and enhancing its effects on the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been shown to induce a wide range of biochemical and physiological effects in the body. It can cause dissociative states, hallucinations, and delirium, as well as impairments in memory, attention, and motor coordination. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide can also induce analgesia and anesthesia, making it a useful tool in the study of pain perception and the development of new anesthetics.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to induce dissociative states and its selective binding to the NMDA receptor. However, its use is limited by its potential for abuse and its toxicity at high doses. Researchers must take care to use N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide in a controlled manner and to follow appropriate safety protocols.
Future Directions
There are several areas of research that could benefit from the use of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. One area is the study of the role of the NMDA receptor in the development of psychiatric disorders such as depression and schizophrenia. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could also be used to develop new anesthetics that are more effective and have fewer side effects than current drugs. Additionally, N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could be used to study the effects of dissociative anesthetics on the immune system and their potential as anti-inflammatory agents.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide involves the reaction between 4-chloroaniline and 4-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and pain perception. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has also been used to study the effects of dissociative anesthetics on the central nervous system, including their ability to induce hallucinations, delirium, and dissociative states.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJHPNOIDUWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

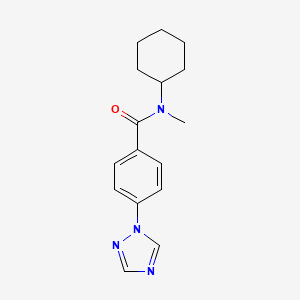
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
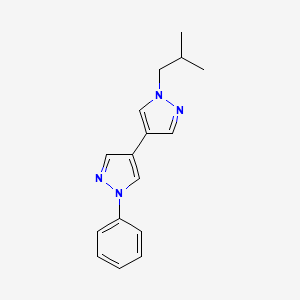

![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)
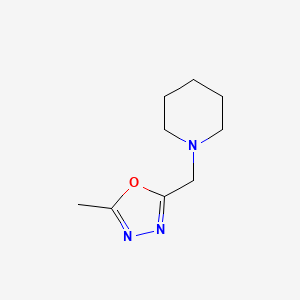
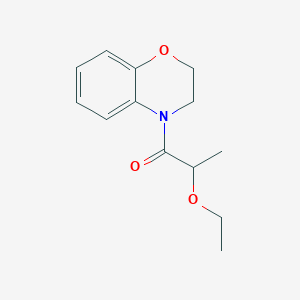
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)

![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)
![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
